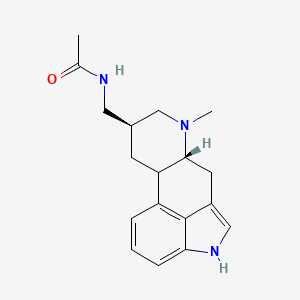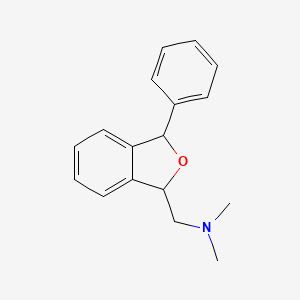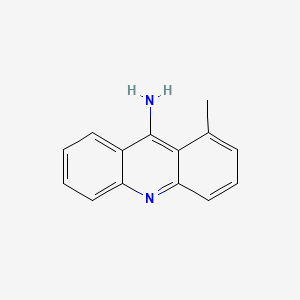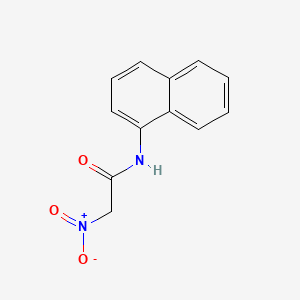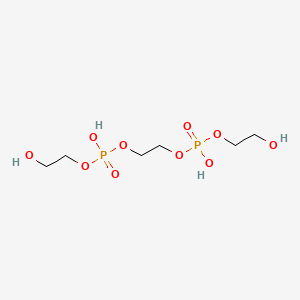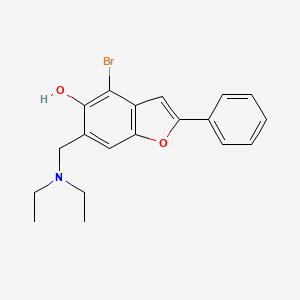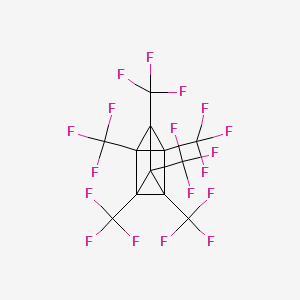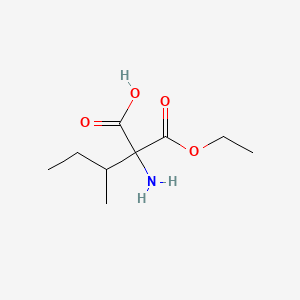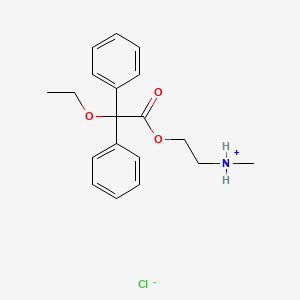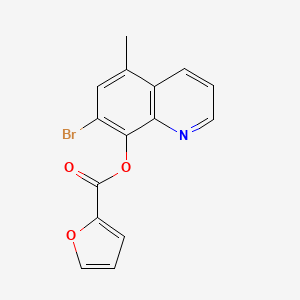![molecular formula C26H21NO4 B13745873 [(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate CAS No. 19893-76-6](/img/structure/B13745873.png)
[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate is a complex organic compound that belongs to the class of esters This compound is characterized by the presence of a nitro group, a phenanthrene moiety, and a benzoate ester linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate typically involves a multi-step process. One common method includes the esterification of 4-nitro-5-phenanthren-9-ylpent-4-enol with benzoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or a solid acid catalyst like modified clay . The reaction conditions often involve refluxing the reactants in an organic solvent like toluene or ethanol to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may include techniques such as distillation, crystallization, and chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Substitution: The phenanthrene moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: 4-amino-5-phenanthren-9-ylpent-4-enyl benzoate.
Reduction: Benzoic acid and 4-nitro-5-phenanthren-9-ylpent-4-enol.
Substitution: Various substituted phenanthrene derivatives.
Applications De Recherche Scientifique
[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenanthrene moiety can intercalate into DNA, affecting its replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl benzoate
- Methyl benzoate
- Phenyl benzoate
Uniqueness
[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate is unique due to its combination of a nitro group, phenanthrene moiety, and benzoate ester linkage. This structural complexity imparts distinct chemical and biological properties that are not observed in simpler esters like ethyl benzoate or methyl benzoate .
Propriétés
Numéro CAS |
19893-76-6 |
|---|---|
Formule moléculaire |
C26H21NO4 |
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate |
InChI |
InChI=1S/C26H21NO4/c28-26(19-9-2-1-3-10-19)31-16-8-12-22(27(29)30)18-21-17-20-11-4-5-13-23(20)25-15-7-6-14-24(21)25/h1-7,9-11,13-15,17-18H,8,12,16H2/b22-18+ |
Clé InChI |
OHRKWNJHAKYRDS-RELWKKBWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)OCCC/C(=C\C2=CC3=CC=CC=C3C4=CC=CC=C42)/[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCCCC(=CC2=CC3=CC=CC=C3C4=CC=CC=C42)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


